molecular formula C6H12O6 B15177625 alpha-D-Idofuranose CAS No. 41847-67-0

alpha-D-Idofuranose

Cat. No.: B15177625
CAS No.: 41847-67-0
M. Wt: 180.16 g/mol
InChI Key: AVVWPBAENSWJCB-URLGYRAOSA-N
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Description

Alpha-D-Idofuranose: is a type of furanose sugar, which is a five-membered ring structure containing an oxygen atom. It is a stereoisomer of D-idose, where the carbon bearing the anomeric hydroxy group has an alpha configuration at the anomeric center . This compound is less common compared to other furanose sugars but plays a significant role in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-D-Idofuranose can be synthesized through several methods. One common approach involves the stereoselective hydrogenation of 6-deoxy-1,2:3,5-di-O-isopropylidene-alpha-D-xylo-hex-5-enofuranose, followed by regioselective protection and epimerization steps . Another method includes the preparation of 3-O-benzyl-1,2-O-isopropylidene-alpha-L-idofuranose, which involves protecting the hydroxyl groups and subsequent chemical modifications .

Industrial Production Methods: Industrial production of this compound is less common and typically involves similar synthetic routes as laboratory methods but on a larger scale. The use of advanced catalytic processes and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: Alpha-D-Idofuranose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of multiple hydroxyl groups and the furanose ring structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as nitric acid or potassium permanganate can be used to oxidize this compound, leading to the formation of corresponding acids.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce this compound to its corresponding alcohols.

    Substitution: Substitution reactions often involve reagents like acyl chlorides or alkyl halides under basic or acidic conditions to introduce various functional groups.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as esters, ethers, and alcohols, depending on the specific reagents and conditions used.

Scientific Research Applications

Alpha-D-Idofuranose has several applications in scientific research:

Mechanism of Action

The mechanism by which alpha-D-Idofuranose exerts its effects involves its interaction with various enzymes and molecular targets. For instance, it can act as a substrate for glycosidases, leading to the formation of glycosidic bonds. The specific pathways and molecular targets depend on the particular application and the derivative of this compound being studied .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific stereochemistry, which influences its reactivity and interactions with biological molecules. Its distinct configuration at the anomeric center makes it suitable for specific synthetic and research applications that other furanose sugars may not fulfill.

Properties

CAS No.

41847-67-0

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

IUPAC Name

(2S,3S,4S,5S)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol

InChI

InChI=1S/C6H12O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-11H,1H2/t2-,3+,4+,5+,6+/m1/s1

InChI Key

AVVWPBAENSWJCB-URLGYRAOSA-N

Isomeric SMILES

C([C@H]([C@H]1[C@H]([C@@H]([C@H](O1)O)O)O)O)O

Canonical SMILES

C(C(C1C(C(C(O1)O)O)O)O)O

Origin of Product

United States

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